molecular formula C6H6BF2NO3 B13135613 (1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid

(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid

Cat. No.: B13135613
M. Wt: 188.93 g/mol
InChI Key: ZMVCNKIYYYBDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, a boronic acid moiety, and a pyridinone ring, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the pyridinone ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices .

Chemical Reactions Analysis

Types of Reactions

(1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Chemistry

In chemistry, (1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid moiety makes it a valuable reagent for cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology

In biological research, this compound can be used to study the effects of difluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and the role of boronic acids in biological processes .

Medicine

Its unique structural features make it a candidate for the design of novel therapeutic agents targeting specific molecular pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

    (1-(Trifluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.

    (1-(Methyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid: Contains a methyl group instead of a difluoromethyl group.

    (1-(Chloromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (1-(Difluoromethyl)-6-oxo-1,6-dihydropyridin-3-yl)boronic acid imparts unique electronic properties that can enhance its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H6BF2NO3

Molecular Weight

188.93 g/mol

IUPAC Name

[1-(difluoromethyl)-6-oxopyridin-3-yl]boronic acid

InChI

InChI=1S/C6H6BF2NO3/c8-6(9)10-3-4(7(12)13)1-2-5(10)11/h1-3,6,12-13H

InChI Key

ZMVCNKIYYYBDQT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(C(=O)C=C1)C(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.